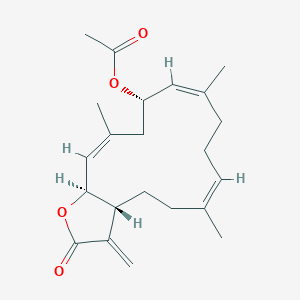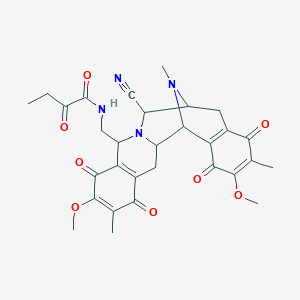
3,22-Dihydroxyolean-12-en-29-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that is found in various plants, including the roots of the Chinese herb, Glycyrrhiza uralensis. It has been the subject of extensive scientific research due to its potential therapeutic properties. In
作用機序
The mechanism of action of 3,22-Dihydroxyolean-12-en-29-oic acid is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,22-Dihydroxyolean-12-en-29-oic acid are diverse. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, the compound has been shown to modulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and cardiovascular diseases.
実験室実験の利点と制限
One advantage of using 3,22-Dihydroxyolean-12-en-29-oic acid in lab experiments is its natural origin, which may make it more biocompatible and less toxic than synthetic compounds. Additionally, the compound has been extensively studied, and its mechanism of action and potential therapeutic properties are well-established. However, one limitation of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are many potential future directions for the study of 3,22-Dihydroxyolean-12-en-29-oic acid. One direction is the development of more efficient and cost-effective synthesis methods to increase the yield of the compound. Another direction is the exploration of the compound's potential to treat other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the compound's potential to modulate the gut microbiome and its implications for human health warrant further investigation.
Conclusion
In conclusion, 3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential to treat liver diseases, diabetes, and cardiovascular diseases, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3,22-Dihydroxyolean-12-en-29-oic acid involves the extraction of the compound from plants, such as Glycyrrhiza uralensis, or the chemical synthesis of the compound from other triterpenoids. The chemical synthesis involves the use of various reagents and catalysts to convert the starting material into the desired compound. The yield of the synthesis method can vary depending on the starting material and the reaction conditions.
科学的研究の応用
3,22-Dihydroxyolean-12-en-29-oic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been studied for its potential to treat liver diseases, diabetes, and cardiovascular diseases.
特性
CAS番号 |
100897-87-8 |
|---|---|
製品名 |
3,22-Dihydroxyolean-12-en-29-oic acid |
分子式 |
C30H48O4 |
分子量 |
472.7 g/mol |
IUPAC名 |
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26?,27+,28-,29+,30+/m0/s1 |
InChIキー |
JTBGJQZJEYVBJZ-NRTDWLMYSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
同義語 |
(4S,4aR,6aS,6aS,6bR,8aS,10S,12aS,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,1 2a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen e-2-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



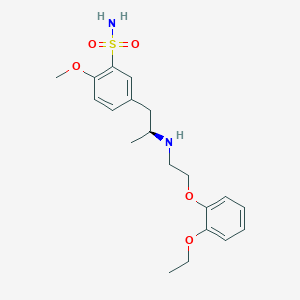
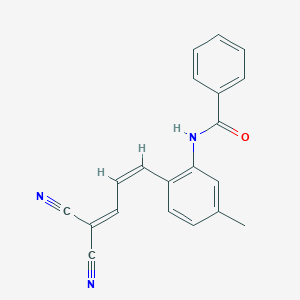
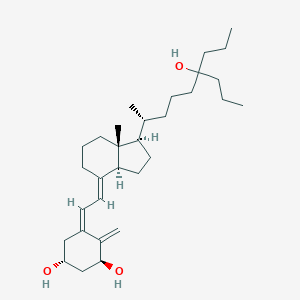
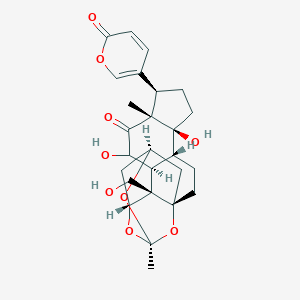
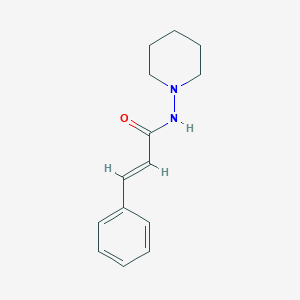
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

